molecular formula C18H22N2OS B2558869 2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 588692-42-6

2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No. B2558869
CAS RN: 588692-42-6
M. Wt: 314.45
InChI Key: AULPELSWYZFVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a compound used for proteomics research . Its molecular formula is C18H22N2OS .

Scientific Research Applications

Thiophene Derivatives in Carcinogenicity Studies

Thiophene derivatives, similar to the compound , have been synthesized and evaluated for potential carcinogenicity. These studies aim to understand the structural activity relationships of thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, using in vitro assays like the Salmonella reverse-mutation and cell-transformation assays. The outcomes suggest potential carcinogenicity but also cast doubt on their ability to elicit tumors in vivo, highlighting the importance of such derivatives in assessing the carcinogenic risk of new chemical entities (Ashby et al., 1978).

Role in Supramolecular Chemistry

Compounds structurally related to 2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide have been evaluated for their supramolecular self-assembly behaviors. Benzene-1,3,5-tricarboxamides (BTAs), for instance, showcase the utility of these compounds in applications ranging from nanotechnology to polymer processing and biomedical fields. Their simple structure and the detailed understanding of their self-assembly properties enable their use as versatile, supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).

CNS Drug Synthesis Potential

The search for novel central nervous system (CNS) acting drugs has led to the identification of functional chemical groups, including heterocycles with heteroatoms like nitrogen, sulfur, and oxygen, as key scaffolds. Compounds with these features are explored for their potential CNS activities, ranging from depression to convulsion, indicating the relevance of 2-amino-N-benzyl derivatives in medicinal chemistry for CNS disorders (Saganuwan, 2017).

Synthesis of Heterocyclic Compounds

The synthesis of benzothiazines, which shares a structural motif with the compound of interest, demonstrates the importance of such derivatives in drug discovery. Benzothiazines have been identified for their potential in treating diseases like cancer, hypertension, and microbial infections. The synthesis approaches for these compounds involve the use of aminoalkyl substituents, highlighting innovative methods in the creation of novel therapeutic agents (Mir, Dar, & Dar, 2020).

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds in water treatment has highlighted the generation of various by-products from compounds similar to 2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide. Understanding the degradation pathways, kinetics, and mechanisms of these compounds can aid in the development of more efficient water treatment technologies, showcasing the environmental relevance of studying such chemicals (Qutob et al., 2022).

properties

IUPAC Name

2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c19-17-16(14-10-6-1-2-7-11-15(14)22-17)18(21)20-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULPELSWYZFVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

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